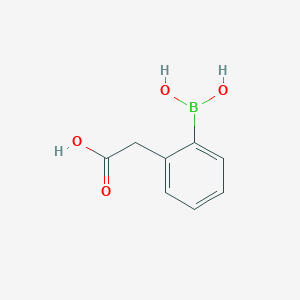

2-(2-Boronophenyl)acetic acid

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-boronophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCYROWFNLFPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681515 | |

| Record name | (2-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001108-64-0 | |

| Record name | (2-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Innovations for 2 2 Boronophenyl Acetic Acid

Established Synthetic Routes to 2-(2-Boronophenyl)acetic acid

Traditional methods for synthesizing this compound have laid the groundwork for more advanced protocols. These established routes include directed ortho-metalation, palladium-catalyzed borylation, and strategies involving Suzuki-Miyaura coupling precursors.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wiley-vch.denih.gov This method utilizes a directing group to position a metalating agent (typically an organolithium reagent) at the adjacent ortho-position, creating a stabilized arylmetal intermediate. This intermediate can then be trapped by an electrophile, such as a trialkyl borate (B1201080), to introduce the desired boronic acid functionality. wiley-vch.de

In the context of this compound, the carboxylic acid group of phenylacetic acid can act as a directing group. The process generally involves deprotonation with a strong base, like an alkyllithium, at low temperatures. This generates a dianion, which then directs a second metalation at the ortho position. Subsequent quenching with a boron electrophile, such as triisopropyl borate, followed by acidic workup, yields the target compound. wiley-vch.dersc.org The efficiency of DoM is influenced by the choice of the directing group, base, and solvent system. nih.gov

Recent advancements have explored metal-free C–H borylation of phenylacetic acid derivatives using reagents like boron tribromide (BBr3), demonstrating the versatility of directing group strategies. nih.govgu.se This approach has been successfully applied to drug molecules containing the phenylacetic acid motif, such as ibuprofen (B1674241) and indoprofen, highlighting its synthetic utility. nih.gov

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a highly versatile and widely used method for the synthesis of arylboronic acids and their esters. nih.govbeilstein-journals.org This approach typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. rsc.orgnih.gov

For the synthesis of this compound, a common precursor is 2-bromophenylacetic acid. nih.govsigmaaldrich.comnih.govchemicalbook.com The palladium-catalyzed borylation of this substrate offers high functional group tolerance and generally proceeds under mild conditions. nih.govnih.gov Various palladium catalysts and ligands have been developed to improve the efficiency and scope of this transformation, including systems that are effective for less reactive aryl chlorides. nih.govacs.org A key advantage of this method is the ability to generate stable boronate esters, which can be easily purified and stored before hydrolysis to the corresponding boronic acid. nih.govorganic-chemistry.org

The general catalytic cycle for Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronate ester and regenerate the active catalyst. rsc.org

Table 1: Comparison of Precursors for Palladium-Catalyzed Borylation

| Precursor | Catalyst System (Example) | Reagent | Advantages |

|---|---|---|---|

| 2-Bromophenylacetic acid | Pd(dppf)Cl2 / KOAc | B2pin2 | High reactivity, mild conditions. rsc.org |

| 2-Chlorophenylacetic acid | Pd(dba)2 / PCy3 | B2pin2 | Utilizes cheaper starting materials. rsc.org |

This table provides a simplified overview. Specific conditions and yields can vary significantly based on the full scope of reagents, ligands, and reaction parameters.

Suzuki-Miyaura Coupling Precursor Methodologies

The synthesis of this compound is intrinsically linked to its role as a precursor in Suzuki-Miyaura cross-coupling reactions. mdpi.comgre.ac.uk This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures found in many pharmaceuticals and materials. nih.govresearchgate.net

The standard approach involves preparing the boronic acid or a more stable derivative like a pinacol (B44631) boronate ester first. rsc.org Starting from 2-halophenylacetic acids, such as 2-bromophenylacetic acid, the borylation step is performed as described previously. rsc.orgmdpi.com The resulting this compound (or its ester) can then be coupled with various aryl or vinyl halides/triflates. rsc.org The ability to form the boronate ester first, using reagents like bis(pinacolato)diboron, is advantageous as it circumvents potential issues with the stability and reactivity of the boronic acid itself during purification and storage. rsc.org One-pot procedures that combine the borylation and subsequent Suzuki-Miyaura coupling have also been developed to improve efficiency. nih.gov

Development of Novel and Efficient Synthetic Protocols

To overcome the limitations of traditional methods, research has focused on developing more efficient, cost-effective, and sustainable synthetic protocols. These include strategies that avoid transition metals and the application of enabling technologies like flow chemistry.

Transition Metal-Free Borylation Strategies

While palladium catalysis is highly effective, concerns about cost and potential metal contamination in the final products have spurred the development of transition-metal-free borylation methods. organic-chemistry.orgsci-hub.seacs.org These approaches offer simpler and more economical routes to arylboronic acids.

One notable strategy involves the base-promoted borylation of aryl halides using bis-boronic acid (BBA) as the borylating agent. organic-chemistry.orgsci-hub.seacs.org This method can proceed at mild temperatures and converts aryl bromides directly into arylboronic acids without requiring a separate deprotection step. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed via a radical pathway. sci-hub.seacs.org Another approach is the photoinduced, metal-free borylation of haloarenes, which can be performed using simple reagents and shows broad functional group tolerance. organic-chemistry.orgnih.gov Additionally, methods using BBr3 have been developed for the selective C–H borylation of substrates like phenylacetamide derivatives, providing a direct route to ortho-borylated products under metal-free conditions. nih.gov

Table 2: Overview of Selected Transition Metal-Free Borylation Methods

| Method | Borylating Agent | Substrate | Key Features |

|---|---|---|---|

| Base-Promoted | Bis-boronic acid (BBA) | Aryl bromides | Direct conversion to boronic acids, mild conditions. organic-chemistry.orgsci-hub.se |

| Photoinduced | Tetrahydroxydiboron (B82485) | Haloarenes | Metal- and additive-free, broad scope. organic-chemistry.orgnih.gov |

This table highlights key aspects of emerging metal-free methods. Reaction conditions are specific to each reported protocol.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, precise control over reaction parameters, and improved scalability. organic-chemistry.orgresearchgate.netacs.orgnih.gov These benefits are particularly relevant for reactions involving highly reactive intermediates, such as organolithium species, which are often used in borylation reactions. organic-chemistry.org

The synthesis of boronic acids has been successfully adapted to continuous flow setups. For instance, organolithium chemistry involving halogen-lithium exchange followed by quenching with a boron electrophile can be performed on a multigram scale with reaction times of less than a second. organic-chemistry.org This "flash chemistry" approach provides high throughput and minimizes the risks associated with handling pyrophoric reagents in large-scale batch processes. organic-chemistry.org Flow reactors, including tube-in-tube designs for handling gaseous reagents, have also been employed for cross-coupling reactions like the Chan-Lam coupling, which utilizes arylboronic acids as starting materials. researchgate.net The integration of flow chemistry allows for the safe and efficient generation of reactive intermediates and their immediate use in subsequent transformations, streamlining the synthesis of complex molecules. rsc.orguc.pt

Sustainable and Green Chemistry Approaches

The development of environmentally benign synthetic routes is a central theme in modern chemistry. For this compound, green approaches primarily target the crucial carbon-boron bond-forming step, which typically involves the Miyaura borylation of a 2-(2-halophenyl)acetic acid precursor.

Key strategies in greening this synthesis include the selection of less hazardous reagents and solvents, minimizing waste through one-pot procedures, and employing metal-free or highly efficient catalytic systems. acsgcipr.org A significant advancement is the replacement of the traditional borylating agent, bis(pinacolato)diboron (B2pin2), with tetrahydroxydiboron (B2(OH)4), also known as bis-boronic acid (BBA). organic-chemistry.orgnih.gov This change offers superior atom economy as it directly yields the desired boronic acid without a separate hydrolysis step, thus simplifying the process and reducing waste. acs.orgacs.orgresearchgate.netacs.org

The choice of solvent is critical for the environmental impact of the synthesis. While traditional Miyaura borylations often use solvents like 1,4-dioxane (B91453) or 2-butanol, research has demonstrated the viability of greener alternatives. acs.orgnih.gov Micellar catalysis has enabled these reactions to proceed in water at room temperature, significantly reducing reliance on volatile organic compounds. nih.gov Other sustainable media, such as ethanol (B145695) and Deep Eutectic Solvents (DESs), have also been successfully employed. unisi.itrsc.org DESs, particularly those based on choline (B1196258) chloride with glycerol (B35011) or glucose, provide an environmentally friendly and biodegradable medium for palladium-catalyzed borylation. unisi.it

Table 1: Comparison of Green Synthetic Approaches for Arylboronic Acids

| Method | Precursor Example | Borylating Agent | Catalyst/Conditions | Solvent | Key Green Advantage |

|---|---|---|---|---|---|

| Direct Boronic Acid Synthesis | Aryl Chloride/Bromide | Tetrahydroxydiboron (B2(OH)4) | Pd Catalyst (e.g., PdCl2(dppf)) | Ethanol / Water | Avoids pinacol-related byproducts and hydrolysis step, high atom economy. organic-chemistry.orgacs.org |

| Micellar Catalysis | Aryl Bromide | Bis(pinacolato)diboron (B2pin2) | PdCl2(dppf) | Water | Eliminates organic solvents, allows for room temperature reactions. nih.gov |

| Deep Eutectic Solvents | Aryl Halide | Bis(pinacolato)diboron (B2pin2) | Pd2(dba)3 / XPhos | Choline Chloride/Glycerol (DES) | Utilizes a biodegradable, low-volatility solvent system. unisi.it |

| One-Pot Borylation/Coupling | Aryl Halide | Tetrahydroxydiboron (B2(OH)4) | Pd Catalyst + Ethylene (B1197577) Glycol | Methanol (B129727) | Telescoped reaction reduces waste, energy, and purification steps. nih.gov |

| Sandmeyer Borylation | Arylamine | Tetrahydroxydiboron (B2(OH)4) | NaNO2 / HCl (no metal catalyst) | Methanol | Avoids the use of halogenated starting materials. organic-chemistry.org |

Enantioselective and Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is achiral, the synthesis of its chiral analogues, particularly those with a stereocenter at the α-carbon, is of significant interest for applications in medicinal chemistry and materials science. The primary strategy involves establishing the stereocenter on a phenylacetic acid framework before introducing the boronic acid functionality.

One established method for achieving high enantioselectivity is the use of chiral auxiliaries . Racemic 2-arylalkanoic acids can be condensed with a chiral molecule, such as (R)-phenylglycinol, to form a pair of diastereomers. nih.gov These diastereomers can be separated, and subsequent reactions proceed stereoselectively. The final step involves the cleavage of the auxiliary to yield the enantiomerically pure product. nih.gov Chiral oxazolines have also been widely used as auxiliaries for the asymmetric synthesis of 2-aryl-propionic acids. google.com

Dynamic Kinetic Resolution (DKR) offers a more advanced and efficient approach. In this process, a racemic starting material, such as an α-arylalkanoic acid, is continuously racemized in situ while an enantioselective catalyst preferentially converts one enantiomer into the desired product. rsc.orgresearchgate.net This allows for a theoretical yield of up to 100% for a single enantiomer. This technique has been successfully applied to the synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which are structurally related to the analogues of this compound. rsc.orgresearchgate.net

Direct catalytic asymmetric synthesis provides another powerful route. For example, the enantioselective addition of an alcohol to a ketene (B1206846), catalyzed by a planar-chiral azaferrocene, can generate chiral arylpropionic acid esters with high enantiomeric excess. acs.org Similarly, rhodium-catalyzed asymmetric carboxylation of ester-containing allylic bromides can form stereogenic carbon centers bearing two different carboxylates. rsc.org These methods could be adapted to precursors of this compound, where the aryl group is a 2-halophenyl moiety, which can then be converted to the boronic acid.

Table 2: Methodologies for Enantioselective Synthesis of α-Arylalkanoic Acid Analogues

| Methodology | Chiral Source | General Approach | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | (R)-phenylglycinol, Chiral Oxazolines | Condensation to form separable diastereomers, followed by stereoselective reaction and auxiliary cleavage. nih.govgoogle.com | High enantiomeric purity (e.g., >95% ee) after separation and cleavage. |

| Dynamic Kinetic Resolution (DKR) | Chiral Acyl-Transfer Catalyst (e.g., Benzotetramisole) | Simultaneous racemization of starting acid and enantioselective esterification. rsc.orgresearchgate.net | High yields (up to 99%) and high enantioselectivity (up to 98% ee). researchgate.net |

| Catalytic Asymmetric Addition | Planar-Chiral Azaferrocene Catalyst | Enantioselective addition of an alcohol to a disubstituted ketene derived from the acid. acs.org | Good to excellent enantioselectivity (e.g., 85-98% ee). |

| Catalytic Asymmetric Carboxylation | Rhodium Complex with Chiral Ligand | Asymmetric carboxylation of an allylic bromide containing an ester group. rsc.org | High yields and high enantioselectivities for gem-dicarboxylates. |

Process Optimization and Scalability Research for Industrial Applications

The transition of a synthetic route from the laboratory bench to industrial-scale production introduces significant challenges related to cost, safety, efficiency, and robustness. Research into the scalability of synthesizing this compound and related arylboronic acids has focused heavily on optimizing the Miyaura borylation reaction.

Process optimization for scale-up requires meticulous attention to reaction parameters. One critical factor is oxygen sensitivity . Dissolved oxygen can lead to the decomposition of reagents and deactivation of the palladium catalyst. acs.org On an industrial scale, this is managed by implementing rigorous inerting procedures, such as multiple vacuum/nitrogen purge cycles, and monitoring dissolved oxygen levels to ensure they remain below critical thresholds (e.g., <1 ppm). acs.orgcarbogen-amcis.com

Reducing the loading of the expensive palladium catalyst is another primary goal for industrial applications. Optimization studies have shown that catalyst amounts can be significantly lowered without compromising yield, which is crucial for the economic viability of the process. acs.orgrsc.orgcarbogen-amcis.com The choice of solvent and reaction concentration also plays a major role. Switching to more practical solvents like methanol and increasing the reaction concentration improves the process mass intensity (PMI), reduces solvent waste, and lowers operational costs. acs.org

Finally, purification on a large scale must be efficient and avoid costly techniques like column chromatography. For arylboronic acids and their derivatives, purification is typically achieved through crystallization. oup.com The development of one-pot or telescoped borylation/Suzuki-Miyaura coupling sequences is a particularly powerful strategy for industrial synthesis, as it minimizes handling, purification steps, and waste, making it a cornerstone of modern pharmaceutical process chemistry. nih.govmdpi.com

Table 3: Comparison of Laboratory vs. Pilot-Plant Scale for Miyaura Borylation

| Parameter | Laboratory Scale | Pilot-Plant Scale (Optimized) | Rationale for Change |

|---|---|---|---|

| Scale | 20-50 g | 65 kg | To meet industrial production demands. |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) carbogen-amcis.com | Tetrahydroxydiboron (B2(OH)4) acs.orgacs.org | B2(OH)4 is more atom-economical, lower cost, and simplifies the process by avoiding a hydrolysis step. acs.org |

| Catalyst Loading | 1.0 mol % carbogen-amcis.com | <1.0 mol % (Optimized) acs.org | Reduces overall process cost, as palladium is expensive. acs.org |

| Solvent | 2-Butanol (15 volumes) acs.org | Methanol (7.5 volumes) acs.org | Methanol is a more cost-effective solvent; higher concentration improves process efficiency. acs.org |

| Process Control | Standard inert atmosphere | Rigorous O2 exclusion (multiple N2 purges, in-situ O2 monitoring). acs.orgcarbogen-amcis.com | The reaction is highly sensitive to oxygen, which can cause side reactions and catalyst deactivation, a critical issue on a large scale. acs.org |

| Workup/Purification | Hydrolysis of boronic ester, then isolation. carbogen-amcis.com | Direct isolation of boronic acid. acs.org | Simplifies the process, reduces cycle time and waste. acs.org |

Mechanistic Investigations of Chemical Transformations Involving 2 2 Boronophenyl Acetic Acid

Suzuki-Miyaura Cross-Coupling Reactions of 2-(2-Boronophenyl)acetic acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org The reaction typically proceeds through a catalytic cycle involving a palladium catalyst and requires a base for activation. wikipedia.orgjyu.fi For this compound, the presence of the ortho-acetic acid substituent introduces steric and electronic effects that influence the reaction's scope and mechanism.

The choice of palladium catalyst and its associated ligands is critical for achieving high efficiency in Suzuki-Miyaura reactions. The catalyst system must be robust enough to overcome the steric hindrance imposed by the ortho-carboxymethyl group of this compound.

Catalyst Precursors: Common palladium precursors such as Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃ are effective for Suzuki-Miyaura couplings. libretexts.org For sterically demanding substrates, specialized catalysts like palladacycles, which offer thermal stability and resistance to air and moisture, can be particularly advantageous. libretexts.org

Ligand Effects: Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. Electron-rich and bulky phosphine (B1218219) ligands are generally preferred as they facilitate the oxidative addition step and promote the final reductive elimination. libretexts.org For ortho-substituted boronic acids, the choice of ligand can significantly impact selectivity and yield.

| Catalyst/Ligand System | Substrate Type | Key Findings | Reference |

| Pd(PPh₃)₄ | General arylboronic acids | Standard catalyst, promotes retention of stereochemistry in certain cases. | beilstein-journals.org |

| Pd/Biaryl Phosphacycles | Sterically hindered aryl chlorides | Effective for deactivated and hindered substrates due to ligand bulk and electron-donating properties. | researchgate.net |

| Pd(dppf)Cl₂ | (Z)-β-enamido triflates | Catalyst with bulky ligand that can cause isomerization and lead to inversion of stereochemistry. | beilstein-journals.org |

| SPhos/XPhos | Heteroarylboronic acids | Highly active system for a broad range of substrates, including those prone to difficult preparation. | nih.gov |

Transmetalation is the key step where the organic group is transferred from the boron atom to the palladium(II) center. rsc.org This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (-B(OH)₃⁻), which then engages with the palladium complex. wikipedia.orgjyu.fi

For this compound, two primary mechanistic pathways for transmetalation are considered, analogous to other arylboronic acids:

Reaction via an Arylpalladium(II) Hydroxide (B78521) Complex: The oxidative addition product, an arylpalladium(II) halide, reacts with a hydroxide ion (from the base) to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid. nih.gov

Reaction via a Boronate Complex: The boronic acid first reacts with the base to form the anionic boronate complex. This activated boronate then reacts with the arylpalladium(II) halide complex. nih.govacs.org

Recent studies have successfully identified and characterized the highly elusive intermediates containing a direct Palladium-Oxygen-Boron (Pd-O-B) linkage, confirming their role in the transmetalation step. nih.govacs.org Two distinct intermediates have been proposed: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex, both capable of undergoing transmetalation. acs.org The ortho-acetic acid group in this compound could potentially participate in this step through an intramolecular chelation effect, stabilizing the transition state, similar to the proposed effect of an ortho-methoxy group. nih.govbeilstein-journals.org

Oxidative Addition: For less reactive aryl halides like chlorides and some bromides, oxidative addition of the halide to the Pd(0) complex is often the rate-limiting step. chemrxiv.org

Transmetalation: While often rapid, transmetalation can be rate-limiting, particularly with sterically hindered boronic acids or when the base is not optimal. The concentration of the base can have a complex effect on the reaction rate; while necessary for activation, an excess can lead to the formation of unreactive boronate species, causing the rate to decrease. researchgate.net

Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast. libretexts.org

Kinetic studies using techniques like kinetic isotope effects have shown that for aryl bromides, oxidative addition to a monoligated palladium complex (PdL₁) is rate-determining under catalytic conditions. chemrxiv.org For more reactive aryl iodides, the initial binding of the halide to the catalyst may precede the irreversible oxidative addition step. chemrxiv.org Given the steric hindrance of this compound, it is plausible that either oxidative addition or transmetalation could be the rate-determining step depending on the coupling partner and specific ligand used.

Reactivity at the Boronic Acid Moiety

The boronic acid group in this compound is susceptible to several transformations, including reactions that form new B-O bonds or cleave the C-B bond entirely.

The boronic acid functional group can readily undergo condensation reactions with alcohols to form boronic esters and can dehydrate to form boronic anhydrides, known as boroxines.

Esterification: Boronic acids react with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, to form stable cyclic boronic esters (boronates). gre.ac.uk This is a common strategy to protect the boronic acid group or to purify it, as the resulting esters are often more stable and easier to handle than the free boronic acids. The reaction is typically driven by the removal of water.

Anhydride (B1165640) Formation: In the absence of other nucleophiles, boronic acids can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine (B1236090). This equilibrium lies on the side of the boronic acid in the presence of water but can be shifted toward the boroxine under anhydrous conditions. Furthermore, the molecule can react with acetic anhydride. The reaction between boric acid and acetic anhydride is known to produce a mixed anhydride, often referred to as boron acetate (B1210297). google.com This suggests the possibility of complex anhydride formation involving both the boronic acid and the carboxylic acid functionalities of this compound.

The general mechanism for the Fischer esterification of the carboxylic acid moiety involves protonation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack from an alcohol. byjus.commasterorganicchemistry.com Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

| Reaction Type | Reactant | Product | General Conditions |

| Boronic Esterification | Diol (e.g., Pinacol) | Cyclic boronic ester | Dehydrating conditions |

| Boronic Anhydride Formation | Self-condensation | Boroxine (trimer) | Anhydrous conditions |

| Carboxylic Esterification | Alcohol | Carboxylic ester | Acid catalyst (e.g., H₂SO₄) |

| Mixed Anhydride Formation | Acetic Anhydride | Aceto-boronic anhydride | Heating |

The carbon-boron bond is susceptible to oxidative cleavage, a process known as oxidative deborylation or deboronation. This reaction is a synthetically useful transformation that typically replaces the boronic acid group with a hydroxyl group.

The most common method for oxidative deborylation involves treatment with an oxidant, such as hydrogen peroxide (H₂O₂), in the presence of a base (e.g., NaOH). researchgate.net The mechanism proceeds via the formation of a hydroperoxide-boronate adduct. This intermediate then undergoes rearrangement, where the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide and cleaving the C-B bond. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding phenol. Boronate-based probes are known to react much faster with peroxymonocarbonate (HCO₄⁻) than with H₂O₂. researchgate.net

Other deborylation pathways can also occur as side reactions or under specific conditions:

Protodeborylation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It can occur under acidic or basic conditions and is sometimes observed as an unwanted side reaction during Suzuki-Miyaura couplings. acs.orguniovi.es

Oxidative Homocoupling: In the presence of a palladium catalyst and an oxidant, aryl boronic acids can couple with themselves to form symmetrical biaryl compounds. acs.org

Lewis Acidity and Coordination Chemistry

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. libretexts.org This Lewis acidity is a cornerstone of its reactivity, influencing its interaction with other molecules and its role in various chemical transformations. The coordination of Lewis bases to the boron center can significantly alter the electronic properties and reactivity of the entire molecule. csbsju.edu

Lewis acids are defined as species that can accept an electron pair, while Lewis bases are electron-pair donors. libretexts.org The interaction between a Lewis acid and a Lewis base results in the formation of a coordinate covalent bond, forming a Lewis acid-base adduct. libretexts.org In the context of this compound, the boron atom acts as the Lewis acidic center. Various species with lone pairs of electrons, such as water, amines, and alcohols, can act as Lewis bases and coordinate to the boron atom. libretexts.orgcsbsju.edu

The strength of the Lewis acidity can be influenced by the substituents on the boron atom and the surrounding molecular framework. The coordination of a Lewis base to the boron center of this compound can lead to the formation of a tetracoordinate boron species. mdpi.com This change in coordination geometry from trigonal planar to tetrahedral can impact the steric and electronic environment of the molecule, thereby modulating its reactivity in subsequent chemical reactions. mdpi.com

The coordination chemistry of boronic acids, including this compound, is fundamental to their application in various fields. For instance, the ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in sensors for saccharides. In the context of the chemical transformations discussed herein, the initial coordination of a reactant or a catalyst to the boron center is often a key mechanistic step.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Esterification Reactions

The carboxylic acid functionality of this compound can be readily converted to amides and esters through standard coupling procedures. Amidation, the formation of an amide bond, is a crucial reaction in organic synthesis, particularly in the preparation of peptides and pharmaceuticals. researchgate.net This transformation typically involves the activation of the carboxylic acid, followed by reaction with an amine. researchgate.netdur.ac.uk

Several reagents and methods have been developed for the direct amidation of carboxylic acids, some of which utilize boron-based catalysts. acs.orgacs.org These methods often proceed through the formation of a reactive intermediate, such as an acyloxyborane, which is then susceptible to nucleophilic attack by an amine. dur.ac.uk While specific studies on the amidation of this compound are not extensively detailed in the provided results, the general principles of carboxylic acid activation and amidation are applicable. dur.ac.ukacs.orgacs.org

Similarly, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Decarboxylative Processes

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. d-nb.infonih.gov Decarboxylative coupling reactions have emerged as powerful tools in organic synthesis, offering an alternative to traditional cross-coupling methods that often rely on pre-functionalized starting materials. google.com

Recent advancements have demonstrated the utility of decarboxylative borylation, where a carboxylic acid is converted into a boronic acid or its ester. google.com This process is particularly relevant as it provides a synthetic route to boronic acids from readily available carboxylic acids. google.com The reaction often proceeds via the formation of a redox-active ester, which then undergoes reaction with a diboron (B99234) reagent in the presence of a metal catalyst. google.com

Furthermore, decarboxylative processes can be initiated by various means, including photoredox catalysis. acs.orgacs.org For instance, visible-light-induced decarboxylative acylation of N-heteroarenes with α-keto acids has been reported. acs.org While a direct example of a decarboxylative reaction involving this compound is not explicitly detailed, the principles of decarboxylative functionalization are broadly applicable to carboxylic acids. d-nb.infonih.gov

Cyclization Reactions with Pendant Functionalities

The presence of both a carboxylic acid and a boronic acid group on the same aromatic ring in this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions can be triggered by either the carboxylic acid or the boronic acid functionality.

When the carboxylic acid moiety is involved, it can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the pendant functionality. For example, if a suitable nucleophilic group is present elsewhere in the molecule, an intramolecular amidation or esterification can lead to the formation of a lactam or a lactone, respectively.

Intramolecular Cyclizations and Rearrangements Triggered by Boronic Acid Functionality

The boronic acid group in this compound can actively participate in and trigger a variety of intramolecular cyclizations and rearrangements. These transformations often leverage the Lewis acidic nature of the boron atom and its ability to interact with other functional groups within the molecule.

One notable example is the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which provides a direct route to indole (B1671886) skeletons. organic-chemistry.org This reaction proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization. organic-chemistry.orgresearchgate.net Although this example involves an external arylboronic acid, the underlying principle of a boronic acid facilitating a cyclization cascade is relevant.

In a similar vein, carbonylative cyclizations can be employed to construct complex heterocyclic systems. For instance, the reaction of o-phenylenediamines with 2-bromophenylboronic acid in the presence of a palladium catalyst and a carbon monoxide surrogate can lead to the formation of dibenzodiazepinones. beilstein-journals.orgbeilstein-archives.org The mechanism involves an initial Chan-Lam coupling followed by an intramolecular carbonylative cyclization. beilstein-archives.org

Furthermore, intramolecular cyclizations can be initiated by the electrophilic character of the boronic acid. For instance, the borylative cyclization of certain alkynes can proceed through an initial electrophilic borylation, followed by a series of intramolecular reactions to yield cyclic borinic acids. mdpi.com

The following table summarizes some of the transformations involving this compound and related compounds:

| Transformation | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Amidation | Carboxylic Acid, Amine | B(OCH2CF3)3 | Amide | acs.org |

| Decarboxylative Borylation | Carboxylic Acid, Bis(pinacolato)diboron (B136004) | Ni(II) or Cu salt | Boronic Ester | google.com |

| Carbonylative Intramolecular Cyclization | o-(2-bromophenyl)aminoaniline | Pd(OAc)2, Mo(CO)6 | Dibenzodiazepinone | beilstein-journals.org |

| Tandem Addition/Cyclization | 2-(2-aminoaryl)acetonitrile, Arylboronic Acid | Palladium catalyst | Indole | organic-chemistry.org |

| Borylative Cyclization | Alkyne | Electrophilic Borylation | Cyclic Borinic Acid | mdpi.com |

Applications of 2 2 Boronophenyl Acetic Acid in Advanced Organic Synthesis and Medicinal Chemistry

Utilisation as a Key Building Block in Complex Molecule Construction

The strategic placement of the boronic acid and carboxylic acid moieties on the 2-(2-Boronophenyl)acetic acid framework makes it a valuable precursor for the synthesis of a variety of complex organic molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the carboxylic acid group offers a handle for various functionalization and cyclization strategies.

Synthesis of Heterocyclic Scaffolds

This compound and its derivatives serve as important precursors for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. The presence of the ortho-disposed acetic acid and boronic acid groups allows for intramolecular cyclization reactions to form fused ring systems.

One notable application is in the synthesis of quinazolinones . These heterocyclic compounds are known to possess a wide range of biological activities. While direct synthesis from this compound is an area of ongoing research, its precursor, 2-(2-bromophenyl)acetic acid, is a well-established starting material for quinazolinone synthesis. The general strategy involves the amidation of the carboxylic acid group with an appropriate amine, followed by an intramolecular cyclization.

Another important class of heterocycles accessible from precursors of this compound are benzodiazepines . These compounds are widely used as anxiolytics, anticonvulsants, and muscle relaxants. The synthesis of benzodiazepine (B76468) derivatives can be achieved through multi-step sequences starting from 2-aminobenzophenones, which can be conceptually linked back to the functional group arrangement present in this compound.

The following table provides illustrative examples of reaction conditions for the synthesis of related heterocyclic systems, demonstrating the utility of the core phenylacetic acid scaffold.

| Starting Material Precursor | Reagents and Conditions | Heterocyclic Product | Yield (%) |

| 2-Aminobenzamide | Methanol (B129727), [Cp*Ir(2,2′-bpyO)(H₂O)] | Quinazolinone | Good |

| N-substituted o-bromobenzamides | Formamide, CuI/4-hydroxy-l-proline, 80°C | 3-Substituted quinazolinone | - |

| o-Phenylenediamine, Ketones | H-MCM-22, Acetonitrile (B52724), Room Temperature | 1,5-Benzodiazepine | Good to Excellent |

This table presents general methods for the synthesis of quinazolinones and benzodiazepines, highlighting the types of reactions the this compound scaffold can potentially undergo.

Construction of Biaryl Systems

The boronic acid functionality of this compound makes it an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings. organic-chemistry.org This reaction allows for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.

In a typical Suzuki-Miyaura coupling, this compound or its ester derivatives can be reacted with a variety of aryl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding biaryl acetic acid derivatives. nih.govresearchgate.net The reaction conditions can be tuned to accommodate a wide range of functional groups on both coupling partners, making it a highly versatile synthetic tool. researchgate.netnih.govresearchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids to form biaryl systems.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | K₃PO₄ | Ethanol (B145695) | 65 | Good |

| Aryl Halides | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Reflux | 60 |

| p-Bromoacetophenone | Phenylboronic Acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/Water | 40 | 90 |

This interactive table showcases typical conditions for the Suzuki-Miyaura reaction, illustrating the potential application of this compound in biaryl synthesis.

Assembly of Natural Product Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. The unique structural features of this compound can be incorporated into synthetic strategies aimed at producing analogues of complex natural products. The 2-(carboxymethyl)phenyl motif can be found in or introduced into molecules that mimic the structure and function of naturally occurring bioactive compounds.

Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) are employed to create libraries of natural product-like compounds with potential biological activity. While direct examples of the use of this compound in the synthesis of specific natural product analogues are still emerging, its potential as a building block in these diversity-oriented approaches is significant. For instance, the biaryl acetic acid core that can be constructed using this reagent is a key feature in some classes of natural products and their mimics.

Development of Novel Organic Reagents and Catalysts

Beyond its role as a synthetic building block, the functional groups of this compound can be modified to create novel organic reagents and catalysts with specific applications in organic synthesis.

Chiral Ligand Design for Asymmetric Catalysis

Chiral phosphine (B1218219) ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched compounds. tcichemicals.comnih.gov The phenylacetic acid backbone of this compound provides a scaffold that can be functionalized to create novel chiral ligands. For example, the carboxylic acid group can be converted to an amide with a chiral amine, and the boronic acid can be transformed into a phosphine group through established synthetic methodologies.

The development of P-chirogenic phosphine ligands, where the stereocenter is at the phosphorus atom, is a significant area of research. tcichemicals.com The structural framework of this compound offers a potential entry point for the design of new P-chiral ligands. While specific examples of chiral ligands derived directly from this compound are not yet widely reported, the principles of chiral ligand design suggest its potential in this area. umich.eduorganic-chemistry.org

Proton Donors and Acceptors in Organic Reactions

The carboxylic acid group of this compound can act as a Brønsted acid, donating a proton in chemical reactions. Boronic acids themselves can also participate in acid-base chemistry and can act as catalysts in certain transformations, such as condensation reactions. nih.govresearchgate.net

The interplay between the carboxylic acid and boronic acid functionalities could potentially be harnessed in reactions involving proton-coupled electron transfer (PCET), a fundamental process in many chemical and biological systems. In PCET, the transfer of a proton and an electron occur in a concerted or stepwise manner. The design of molecules that can facilitate such processes is an active area of research. While specific applications of this compound as a proton donor or acceptor in complex organic reactions are still being explored, its structure suggests potential utility in this capacity. For instance, arylboronic acids have been shown to cooperatively catalyze dehydrative condensation reactions, highlighting their role in facilitating proton transfer events.

Scaffold in Drug Discovery and Pharmaceutical Research

The unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols and certain amino acid residues, position this compound as a valuable scaffold in drug discovery and pharmaceutical research. Its structure combines the reactivity of a boronic acid with the functionalities of a phenylacetic acid moiety, offering a versatile platform for the design and synthesis of innovative therapeutic and diagnostic agents.

Design and Synthesis of Enzyme Inhibitors (e.g., Proteases, Esterases)

The this compound scaffold is a promising starting point for the development of enzyme inhibitors, particularly for proteases and esterases. The core principle behind its inhibitory potential lies in the electrophilic nature of the boron atom, which can interact with nucleophilic residues in the active sites of these enzymes.

Proteases, a class of enzymes crucial in numerous physiological and pathological processes, are a major target for drug development. acs.org Boronic acid-containing molecules can act as transition-state analog inhibitors of serine proteases. The boron atom is attacked by the catalytic serine residue, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme. While direct studies on this compound as a protease inhibitor are not extensively documented, its structural motifs are relevant to the design of such inhibitors. The phenylacetic acid portion can be modified to enhance binding to the enzyme's specificity pockets, while the boronic acid acts as the "warhead" that interacts with the catalytic machinery.

The general strategy for designing protease inhibitors based on this scaffold involves the synthesis of peptide analogues where the scissile amide bond is replaced by the boronic acid functionality. The R-groups of the peptidyl portion of the inhibitor are designed to match the substrate specificity of the target protease, ensuring high affinity and selectivity.

| Enzyme Class | General Inhibitor Design Strategy | Role of this compound Scaffold |

| Serine Proteases | Peptidomimetic structures with a boronic acid warhead to interact with the catalytic serine. | The phenylacetic acid moiety can be functionalized to occupy the S1 and other specificity pockets of the enzyme, while the boronic acid targets the active site serine. |

| Esterases | Molecules that mimic the transition state of ester hydrolysis. | The boronic acid can form a tetrahedral adduct with the active site serine, similar to its action on proteases. The phenylacetic acid part can be tailored for specific esterase subtypes. |

Esterases, which catalyze the hydrolysis of esters, are another class of enzymes that can be targeted by boronic acid-containing inhibitors. Similar to serine proteases, many esterases have a serine residue in their active site that is crucial for their catalytic activity. Therefore, inhibitors designed for serine proteases can often be adapted to target esterases. The this compound scaffold provides a foundation for creating compounds that can reversibly inhibit these enzymes through the formation of a boronate ester with the catalytic serine.

Development of Receptor Agonists and Antagonists

The application of the this compound scaffold extends to the modulation of receptor function. Boronic acid derivatives have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), such as the CXCR3 chemokine receptor. acs.orgresearchgate.netnih.gov The ability of the boronic acid moiety to form reversible covalent interactions can influence the conformational dynamics of the receptor, leading to either agonistic or antagonistic effects. researchgate.netresearchgate.net

In the context of this compound, the phenylacetic acid portion can be derivatized to provide the necessary interactions with the receptor's binding pocket, determining the selectivity and initial affinity. The boronic acid group can then form a covalent bond with a suitable residue on the receptor, potentially prolonging the residency time of the ligand and leading to a more sustained biological effect. This approach has been used to develop biased allosteric modulators, which can selectively activate certain downstream signaling pathways of a receptor. acs.orgresearchgate.net

The design of receptor modulators based on this scaffold would involve:

Pharmacophore Elucidation: Identifying the key interactions required for binding to the target receptor.

Scaffold Hopping and Derivatization: Modifying the phenylacetic acid core to optimize non-covalent interactions.

Incorporation of the Boronic Acid Moiety: Positioning the boronic acid to interact with specific nucleophilic residues within the receptor's structure.

| Receptor Target Type | Design Strategy | Potential Role of this compound |

| GPCRs (e.g., Chemokine Receptors) | Allosteric modulators that bind to a site distinct from the endogenous ligand binding site. | The phenylacetic acid core can be tailored to fit into an allosteric pocket, while the boronic acid forms a reversible covalent bond, influencing receptor conformation and signaling. acs.orgresearchgate.netnih.gov |

| Other Receptor Classes | Orthosteric ligands where the boronic acid enhances binding affinity or duration. | The boronic acid could interact with residues in the orthosteric binding site, potentially increasing the potency and duration of action of the agonist or antagonist. |

Probe Development for Biological Imaging and Diagnostic Tools

The unique reactivity of the boronic acid group makes the this compound scaffold highly suitable for the development of probes for biological imaging and diagnostics. nih.gov Boronic acids are known to react with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be exploited to design fluorescent probes that "turn on" or exhibit a spectral shift upon binding to specific biological targets. nih.gov

Fluorescent probes based on a boronic acid scaffold can be designed to detect biologically important molecules like carbohydrates and reactive oxygen species (ROS). nih.govnih.gov For instance, a probe incorporating the this compound moiety could be synthesized with a fluorophore that is quenched in its free state. Upon binding to a diol-containing target, the formation of the boronate ester could disrupt the quenching mechanism, leading to an increase in fluorescence intensity.

Furthermore, boronic acid-based probes are being developed for applications in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer. mdpi.com These probes can be used to visualize the intracellular distribution and concentration of boron-containing drugs. mdpi.com A probe derived from this compound could potentially be used to track the delivery of boronophenylalanine, a common BNCT agent.

| Application | Probe Design Principle | Relevance of this compound |

| Saccharide Imaging | Fluorophore attached to the boronic acid scaffold; binding to diols on saccharides alters the fluorescence properties. | The phenylacetic acid portion can be linked to a variety of fluorophores, and the boronic acid serves as the recognition element for sugars. nih.gov |

| ROS Detection | The boronic acid is oxidized by certain ROS (e.g., hydrogen peroxide), leading to a change in the fluorescence of an attached reporter molecule. | The this compound scaffold provides a stable platform for the development of ROS-sensitive probes. nih.gov |

| BNCT Agent Tracking | A fluorescent reporter is designed to interact with the boronic acid of the BNCT drug, allowing for its visualization in cells. | Derivatives of this compound could be designed to have specific fluorescence properties for tracking boron delivery. mdpi.com |

Boronic Acid-Based Targeting and Delivery Systems Research

In recent years, there has been significant research into the use of phenylboronic acid and its derivatives in targeted drug delivery systems. nih.govrsc.org This is largely due to the ability of boronic acids to form reversible covalent bonds with sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction provides a mechanism for the active targeting of drug-loaded nanoparticles and other delivery vehicles to tumor tissues.

The this compound moiety can be incorporated into various drug delivery platforms, such as:

Functionalized Nanoparticles: The phenylacetic acid portion can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric micelles) to present the boronic acid for targeting. nih.govrsc.org

pH-Responsive Systems: The stability of the boronate ester bond is pH-dependent, with dissociation favored in the acidic tumor microenvironment. This property can be exploited to design drug delivery systems that release their payload specifically at the tumor site. acs.orgnih.gov

Gene Delivery Vectors: Phenylboronic acid-decorated nanoparticles have shown promise in targeted gene delivery to cancer cells. rsc.org

The general approach involves the synthesis of a polymer or lipid that is functionalized with this compound or a derivative. This functionalized material is then used to encapsulate a therapeutic agent. The resulting nanoparticles can circulate in the bloodstream and preferentially accumulate at the tumor site through the enhanced permeability and retention (EPR) effect, with further cellular uptake mediated by the interaction between the boronic acid and cell surface sialic acids.

| Delivery System Component | Function |

| This compound | Targeting ligand that binds to sialic acids on cancer cells. |

| Nanoparticle Core (e.g., polymer, lipid) | Encapsulates and protects the therapeutic agent. |

| Therapeutic Agent (e.g., chemotherapy drug, gene) | The active component that exerts the therapeutic effect. |

Research into 2 2 Boronophenyl Acetic Acid in Materials Science and Supramolecular Chemistry

Self-Assembly Processes and Supramolecular Architectures

The dual functional groups of 2-(2-Boronophenyl)acetic acid, the boronic acid and the carboxylic acid, provide distinct opportunities for directing self-assembly processes. The boronic acid group is well-known for its interaction with diols, while the carboxylic acid can participate in hydrogen bonding or coordination with metal ions. This allows for the formation of intricate supramolecular structures through orthogonal interactions.

A foundational aspect of boronic acid chemistry is its capacity for molecular recognition of compounds containing 1,2- or 1,3-diol functionalities. This interaction involves the formation of a reversible covalent bond, resulting in a five- or six-membered cyclic boronate ester. This property is particularly significant for the recognition of saccharides (sugars), which are abundant in biological systems and present a challenge for synthetic receptors due to their structural similarities.

The binding affinity between a boronic acid and a diol is influenced by several factors, including the pH of the solution and the stereochemistry of the diol. The Lewis acidity of the boron atom in this compound allows it to accept a hydroxide (B78521) ion, forming a more reactive tetrahedral boronate species that readily reacts with diols. The formation of the boronate ester is typically favored in basic conditions. The ortho-substitution of the phenyl ring in this compound may influence the pKa of the boronic acid and, consequently, the pH at which optimal binding occurs.

The specificity of this interaction allows for the differentiation between various sugars. For instance, boronic acids generally exhibit a higher affinity for saccharides with cis-diols on a furanose (five-membered) ring compared to those on a pyranose (six-membered) ring. This selectivity is crucial for the development of sensors and other molecular recognition systems.

Table 1: Factors Influencing Boronic Acid-Diol Interactions

| Factor | Description |

|---|---|

| pH | Affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate, with the latter being more reactive towards diols. |

| pKa of Boronic Acid | Determines the pH range for optimal binding. Substituents on the phenyl ring can alter the pKa. |

| Diol Structure | The stereochemistry and conformation of the diol (e.g., cis vs. trans, ring size) significantly impact binding affinity and selectivity. |

| Solvent | The polarity and protic nature of the solvent can influence the stability of the boronate ester. |

While specific research detailing the use of this compound in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is not extensively documented, the functional groups of this molecule suggest its potential as a versatile linker.

In the context of COFs , the boronic acid group is a common building block. The reversible formation of boroxine (B1236090) rings (from the dehydration of three boronic acid molecules) or boronate esters (from the reaction with polyol linkers) can lead to the formation of porous, crystalline, two-dimensional or three-dimensional structures. The acetic acid moiety of this compound could serve as a secondary functional group to modify the properties of the resulting COF, for instance, by providing sites for post-synthetic modification or by influencing the stacking of the COF layers.

Development of Chemo- and Biosensors

The ability of the boronic acid moiety to selectively bind with diols makes it an excellent recognition element for the development of chemo- and biosensors. The binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.

Fluorescent sensors based on boronic acids often operate via a photoinduced electron transfer (PET) mechanism. In such systems, a fluorophore is positioned in proximity to the boronic acid group. The boron atom, being a Lewis acid, can act as an electron-withdrawing group, quenching the fluorescence of the nearby fluorophore.

Upon binding of a diol to the boronic acid, the electronic properties of the boron center are altered. The formation of the boronate ester can inhibit the PET process, leading to a "turn-on" fluorescent response. The intensity of the fluorescence can be correlated to the concentration of the analyte. The acetic acid group in this compound could be used to tether the molecule to other platforms or to modulate its solubility and photophysical properties.

Electrochemical sensors offer another avenue for the detection of diol-containing analytes using boronic acid-based recognition. One common approach involves immobilizing a boronic acid-functionalized molecule, such as this compound, onto an electrode surface.

When a redox-active diol, such as dopamine (B1211576) or catechol, binds to the immobilized boronic acid, it is brought into close proximity to the electrode surface. This facilitates electron transfer, resulting in a measurable electrochemical signal (e.g., a change in current or potential). The concentration of the analyte can then be determined from the magnitude of this signal. Alternatively, the binding of a non-redox-active sugar can alter the electrochemical properties of a redox probe present in the solution or co-immobilized on the electrode, leading to a change in the measured signal.

Polymer Chemistry Applications

The incorporation of boronic acid functionalities into polymers allows for the creation of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of sugars. The dual functionality of this compound makes it an interesting monomer or functionalizing agent for polymer synthesis.

The carboxylic acid group can be readily polymerized, for example, through condensation reactions to form polyesters or polyamides, or it can be converted into other polymerizable groups. The resulting polymer would have pendant boronic acid groups along its backbone.

These boronic acid-functionalized polymers can exhibit reversible gelation in the presence of multivalent diols (e.g., polyvinyl alcohol or certain polysaccharides). The diols act as cross-linkers between the polymer chains, leading to the formation of a hydrogel. This process is reversible; the gel can be dissociated by lowering the pH or by adding a competitive monovalent diol. This responsive behavior is of interest for applications in drug delivery, tissue engineering, and self-healing materials.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Application |

|---|---|---|

| Side-chain functionalized polymers | Polymerization of a derivative of this compound where the carboxylic acid is modified into a polymerizable group (e.g., an acrylate (B77674) or vinyl group). | Stimuli-responsive hydrogels, sensors. |

| Main-chain functionalized polymers | Polycondensation reactions involving the carboxylic acid group to form polyesters or polyamides. | Self-healing materials, printable inks. |

| Graft copolymers | Grafting of this compound onto an existing polymer backbone. | Functional coatings, separation membranes. |

Cross-Linking Agents for Hydrogels

The unique ability of the boronic acid group to interact with 1,2- and 1,3-diols has made phenylboronic acid derivatives attractive candidates as cross-linking agents for hydrogels. researchgate.net This interaction is reversible and sensitive to pH and the concentration of diols, which allows for the creation of "smart" hydrogels with tunable properties. nih.govmdpi.com These hydrogels have been investigated for applications such as drug delivery and sensing. nih.govrsc.org

Despite the extensive research into other phenylboronic acid derivatives, there is a notable absence of studies that specifically utilize this compound as a cross-linking agent for hydrogels. Consequently, there are no available research findings or data tables detailing its performance, such as gelation time, mechanical properties, or stimuli-responsiveness when incorporated into a hydrogel network. The scientific literature to date has focused on other isomers, such as 3-aminophenylboronic acid and 4-carboxyphenylboronic acid, which have been functionalized and polymerized to form such materials.

Responsive Polymeric Materials

Polymers containing phenylboronic acid moieties are a significant class of stimuli-responsive materials. nih.gov Their responsiveness is primarily due to the reversible formation of boronate esters with diols, which can be triggered by changes in pH or the presence of sugars like glucose. dovepress.com This property has been harnessed to create materials that can, for example, release insulin (B600854) in response to high glucose levels. nih.gov

A comprehensive search of the scientific literature indicates that research on responsive polymeric materials has not specifically included this compound. Studies in this field have predominantly employed other derivatives of phenylboronic acid that are incorporated into polymer backbones or as side chains. As a result, there are no detailed research findings or data tables available that describe the synthesis, properties, or performance of responsive polymeric materials based on this compound. The potential influence of the ortho-acetic acid group on the responsiveness of the boronic acid moiety in a polymeric system remains an uninvestigated area.

Biochemical and Biological Interactions of 2 2 Boronophenyl Acetic Acid

Saccharide and Glycoprotein Recognition Mechanisms

Phenylboronic acids are well-recognized for their ability to reversibly bind with molecules containing cis-1,2- or 1,3-diol functionalities, a characteristic feature of saccharides. mdpi.comacs.orgnih.gov This interaction forms the basis of their use in saccharide recognition and sensing. The binding involves the formation of a covalent but reversible five- or six-membered cyclic boronate ester. nih.govmdpi.com The stability of this complex is pH-dependent, with the tetrahedral boronate form, favored at higher pH, generally exhibiting stronger binding to diols. mdpi.commdpi.com

The recognition of glycoproteins by phenylboronic acid derivatives leverages this same principle. Glycoproteins are proteins that are post-translationally modified with oligosaccharide chains (glycans). Phenylboronic acid can selectively bind to the diol groups present in the glycan portions of these biomolecules. nih.govrsc.org Of particular note is the enhanced affinity of phenylboronic acid for sialic acids, which are often found at the terminal positions of glycan chains on cell surfaces. acs.orgnih.gov This interaction is stabilized by the glycerol-type side chain of sialic acids. This specific recognition of cell-surface glycans has been exploited for the targeted imaging of cancer cells, which often overexpress sialoglycoproteins. acs.orgnih.govrsc.org The multivalency of glycoproteins, presenting multiple glycan chains, can also lead to stronger interactions with materials functionalized with multiple boronic acid groups. nih.gov

The binding affinity of phenylboronic acids to different saccharides can be influenced by the structure of the saccharide itself. For instance, fructose, which has a higher proportion of the furanose form containing a syn-periplanar diol, generally shows a stronger binding affinity to phenylboronic acids compared to glucose. nih.govmdpi.com The substitution pattern on the phenyl ring of the boronic acid can also modulate its binding affinity and selectivity.

Table 1: Factors Influencing Phenylboronic Acid-Saccharide Interactions

| Factor | Description | Impact on Binding |

| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. | Higher pH generally favors the tetrahedral boronate form, leading to stronger binding with diols. mdpi.commdpi.com |

| Saccharide Structure | The presence and conformation of cis-1,2- or 1,3-diols. | Furanose forms of saccharides, like fructose, often exhibit higher affinity due to favorable diol stereochemistry. nih.govmdpi.com |

| Substituents on Phenyl Ring | Electron-withdrawing or -donating groups on the phenylboronic acid. | Can alter the Lewis acidity of the boron atom and thus the binding constant. |

| Multivalency | Multiple boronic acid moieties or multiple glycan chains. | Can lead to a significant increase in overall binding avidity. nih.gov |

Protein Binding and Allosteric Modulation Studies

The interaction of phenylboronic acid derivatives with proteins is not limited to their glycan components. The boronic acid moiety can also form reversible covalent bonds with certain amino acid side chains. Specifically, the hydroxyl groups of serine and the imidazole nitrogen of histidine in protein active sites can interact with boronic acids. nih.gov This has led to the development of phenylboronic acid-based enzyme inhibitors, for example, against serine β-lactamases, where the boronic acid mimics the tetrahedral transition state of the substrate. nih.govnih.gov

By conjugating phenylboronic acid to a protein scaffold, such as bovine serum albumin (BSA), it is possible to create synthetic lectin mimetics. nih.govconsensus.app These conjugates can then bind to glycoproteins and cell surface glycans, demonstrating the utility of boronic acid-mediated protein binding for creating novel molecular recognition tools. Furthermore, phenylboronic acid complexes with N,O-ligands have been shown to non-covalently bind to proteins like bovine serum albumin with high affinity, offering a strategy for fluorescent protein labeling. nih.gov

The binding of a small molecule to a site on a protein that is distinct from the active site, leading to a change in the protein's activity, is known as allosteric modulation. wikipedia.org While direct studies on the allosteric modulation by 2-(2-Boronophenyl)acetic acid are not extensively documented, the principle has been demonstrated with other boronic acid derivatives. For instance, boronic acid-containing compounds have been used as chemical probes to investigate the allosteric modulation of chemokine receptors, highlighting the potential for this class of compounds to influence protein function through binding to allosteric sites.

Enzymatic Biotransformations of this compound

The metabolic fate of arylboronic acids in biological systems is an area of active research. Studies have shown that certain microorganisms are capable of metabolizing these compounds. For example, the bacterium Arthrobacter nicotinovorans can catabolize phenylboronic acid, with the initial step being an enzymatic oxidation that converts phenylboronic acid to phenol. nih.gov This transformation involves the replacement of the boronic acid group with a hydroxyl group, with the oxygen atom being derived from molecular oxygen. nih.gov This suggests that a potential enzymatic biotransformation pathway for this compound could involve a similar hydroxylation of the carbon-boron bond.

Another example of enzymatic interaction involves the degradation of polymers end-capped with phenylboronic acid derivatives by lipases. nih.gov In this case, the presence of the phenylboronic acid group was found to retard the enzymatic degradation of the polymer, suggesting an interaction between the boronic acid moiety and the enzyme. nih.gov While this is not a direct transformation of the boronic acid group itself, it demonstrates that the presence of this functional group can influence enzymatic processes.

Table 2: Examples of Enzymatic Interactions with Phenylboronic Acid Derivatives

| Enzyme/Organism | Substrate | Transformation/Interaction |

| Arthrobacter nicotinovorans | Phenylboronic acid | Oxidation of the carbon-boron bond to form phenol. nih.gov |

| Lipase from Pseudomonas cepacia | Oligo(ε-caprolactone)s end-capped with phenylboronic acid | Retardation of polymer degradation, suggesting interaction with the enzyme. nih.gov |

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Boronic acid derivatives have found applications in this field, particularly in the areas of bioconjugation and the development of chemical probes.

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them suitable for biological applications. nih.gov While the most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), boronic acids have also been integrated into click chemistry strategies. For example, ortho-substituted arylboronic acids have been shown to catalyze the cycloaddition of azides with terminal alkynes that are attached to a carboxylic acid group, in the absence of a copper catalyst. nih.gov

Furthermore, derivatives of phenylboronic acid have been used in the synthesis of β-lactamase inhibitors using CuAAC to introduce a triazole moiety, demonstrating the compatibility of the boronic acid group with this powerful ligation chemistry. nih.gov The reaction of 2-formylphenylboronic acid with amines to form iminoboronates is another example of a click-type reaction that can be accelerated in microdroplets, highlighting the utility of boronic acids in rapid bioconjugation. bohrium.com These examples suggest that this compound could be a valuable scaffold for developing novel bioconjugation reagents.

The unique reactivity and binding properties of phenylboronic acids have been harnessed to create chemical probes for studying cellular processes. A significant application is in the development of fluorescent probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). researchgate.net These probes are designed so that the oxidation of the boronic acid to a phenol by H₂O₂ leads to a change in the fluorescence properties of an appended fluorophore. This allows for the visualization of H₂O₂ production in living cells.

Phenylboronic acid-based fluorescent probes have also been developed for imaging cancer cells. acs.orgnih.gov These probes can target the overexpressed sialic acids on the surface of cancer cells, leading to an accumulation of the fluorescent probe at the tumor site and enabling targeted imaging. acs.org Additionally, nanoparticles functionalized with phenylboronic acid have been used for intracellular imaging and pH-responsive drug delivery. researchgate.net The acetic acid moiety in this compound could potentially be used to attach various reporter groups, such as fluorophores, to create novel chemical probes for studying a range of cellular processes.

Theoretical and Computational Chemistry Studies on 2 2 Boronophenyl Acetic Acid

Electronic Structure Calculations and Spectroscopic Property Predictions

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electron distribution, molecular orbitals, and to predict various spectroscopic properties.

For arylboronic acids, the electronic structure is characterized by the sp2-hybridized boron atom with a vacant p-orbital, which is crucial for its Lewis acidity and reactivity. DFT calculations on hybrid diindolylmethane-phenylboronic acids have been used to optimize molecular geometries and assign infrared (IR) bands based on scaled theoretical wavenumbers nih.gov. A similar approach for 2-(2-Boronophenyl)acetic acid would involve calculating the vibrational frequencies corresponding to key functional groups, such as the B-O-H bends, O-H stretches of the boronic and carboxylic acid groups, and the C=O stretch.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing boronic acids. 11B-NMR is particularly informative about the coordination state of the boron atom. For this compound, 11B-NMR analysis in solution has shown chemical shifts indicative of a tetrahedral anionic boron, suggesting a strong intramolecular interaction between the boronic acid and the acetic acid side chain. This is consistent with the formation of a benzoxaborolone structure in solution.

Theoretical predictions of NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. Calculations on similar phenylboronic acid derivatives have shown good correlation between experimental and theoretical 1H, 13C, and 11B chemical shifts, although accurately predicting the shifts of exchangeable protons (like those in OH groups) often requires the explicit inclusion of solvent molecules in the computational model nih.gov.

Table 1: Predicted Spectroscopic Data for a Representative Arylboronic Acid Derivative (Note: This is a representative table based on typical DFT calculation outputs for analogous compounds, as specific data for this compound is not readily available in the literature.)

| Property | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted ¹³C Chemical Shift (ppm) |

| Vibrational Frequency | O-H Stretch (Carboxylic) | 3450-3550 | N/A |

| Vibrational Frequency | C=O Stretch (Carboxylic) | 1700-1750 | ~175 |

| Vibrational Frequency | B-O-H Bend | 1150-1250 | N/A |

| Chemical Shift | Phenyl C-B | N/A | ~130 |

| Chemical Shift | Phenyl C-C | N/A | 125-140 |

| Chemical Shift | CH₂ | N/A | ~40 |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This elucidates the step-by-step mechanism of a reaction.

For arylboronic acids, a key reaction is their oxidation, for instance by hydrogen peroxide (H₂O₂). Computational analyses have revealed that the stability of some boronic acids, including this compound, against oxidation arises from diminished stabilization of the developing p-orbital on the boron atom in the rate-limiting transition state. DFT-based investigations into the H₂O₂-mediated oxidation of other arylboronic acids have detailed the reaction pathways, showing that the formation of the final products can be achieved by overcoming a significant energy barrier rsc.org. The mechanism often involves the initial nucleophilic addition of H₂O₂ or its conjugate base (HOO⁻) to the boron atom rsc.org.